molecular formula C7H7N3O3 B117972 2-Amino-5-nitrobenzamide CAS No. 16313-65-8

2-Amino-5-nitrobenzamide

Cat. No.: B117972
CAS No.: 16313-65-8
M. Wt: 181.15 g/mol
InChI Key: SOBQOVZAFJDEJI-UHFFFAOYSA-N
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Description

2-Amino-5-nitrobenzamide (CAS 1369835-94-8) is a nitro-substituted benzamide derivative with the molecular formula C₈H₅N₃O₃ and a molecular weight of 191.14 g/mol . It is synthesized via the reaction of 2-amino-5-nitrobenzoic acid with triphosgene in tetrahydrofuran (THF), followed by ammonolysis to yield the amide, achieving a moderate yield of 48% . The compound is characterized by its yellow crystalline solid form and is utilized in the synthesis of fluorescent biaryl uracils for peptide nucleic acid (PNA) applications, where the nitro group enhances electronic properties for fluorescence studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-nitrobenzamide typically involves the nitration of 2-aminobenzamide. The process begins with the nitration of 2-aminobenzamide using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position of the benzene ring. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques can enhance the yield and purity of the final product. The process involves careful monitoring of reaction parameters such as temperature, concentration, and reaction time to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, alkylating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 2,5-Diaminobenzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

    Oxidation: 2-Nitroso-5-nitrobenzamide, 2,5-Dinitrobenzamide.

Scientific Research Applications

Synthesis and Intermediate Uses

2-Amino-5-nitrobenzamide is primarily used as an intermediate for synthesizing various dyes and pharmaceuticals. It is particularly significant in the production of azo dyes, which are widely utilized in textile and cosmetic industries. The compound's nitro group plays a crucial role in its reactivity, allowing it to participate in electrophilic aromatic substitution reactions.

Table 1: Applications in Dye Production

Application TypeSpecific UseNotes
Azo DyesIntermediate for dye synthesisUsed in textiles and hair coloring
PharmaceuticalsPrecursor for drug developmentPotential anticancer agents

Biological Applications

Research has indicated that this compound and its derivatives exhibit biological activity, particularly as potential anticancer agents.

Case Study: Gene-Dependent Enzyme-Prodrug Therapy (GDEPT)

In studies involving GDEPT, this compound was evaluated for its ability to generate cytotoxic metabolites when activated by nitroreductase (NTR). This approach demonstrated significant bystander effects, enhancing the therapeutic efficacy against tumor cells.

  • Findings : The compound showed promising results as a prodrug, where its metabolites exhibited superior diffusion properties and cytotoxicity compared to other known agents like CB 1954 .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Research indicates that while it can induce mutations in certain bacterial strains, its overall carcinogenic potential remains inconclusive.

Table 2: Toxicological Data Summary

Study TypeFindings
Mutagenicity TestsInduces mutations in Salmonella typhimuriumPotential mutagen but not classified as carcinogenic
Long-term Animal StudiesObserved inflammation in intestines at high dosesLimited evidence of carcinogenicity

Mechanism of Action

The mechanism of action of 2-Amino-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural analogs of 2-amino-5-nitrobenzamide vary in substituents at the 5-position (e.g., halogens, alkyl groups) or additional functional groups. These modifications influence physicochemical properties, reactivity, and applications.

Structural and Functional Comparison

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Notes
This compound C₈H₅N₃O₃ 191.14 1369835-94-8 -NO₂ at C5 Fluorescent PNA probes
2-Amino-5-chlorobenzamide C₇H₆ClN₂O 184.59 5202-85-7 -Cl at C5 Pharmaceutical intermediate
2-Amino-5-methylbenzamide C₈H₁₀N₂O 150.18 N/A -CH₃ at C5 Metabolic studies
2-Amino-5-bromobenzamide C₇H₆BrN₂O 229.04 N/A -Br at C5 Precursor for N-substituted analogs
2-Amino-3-chloro-5-nitrobenzamide C₇H₅ClN₃O₃ 214.59 N/A -Cl at C3, -NO₂ at C5 Crystal engineering studies

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): The nitro group in this compound increases electrophilicity, enhancing fluorescence in PNAs . Melting Points: Nitro derivatives (e.g., this compound) exhibit higher melting points (~278°C for precursor acid ) compared to chloro analogs, which may degrade at lower temperatures .
  • Electron-Donating Groups (e.g., -CH₃): Methyl-substituted derivatives like 2-amino-5-methylbenzamide show reduced polarity, impacting solubility in polar solvents .
  • Positional Isomerism: 2-Amino-3-chloro-5-nitrobenzamide demonstrates how substituent positioning alters crystal packing and intermolecular interactions, relevant to material science .

Biological Activity

2-Amino-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and antitumoral properties, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C7_7H7_7N3_3O3_3
Molecular Weight: 181.15 g/mol
CAS Number: 97665

The compound features an amino group and a nitro group attached to a benzamide structure, which contributes to its biological activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Nitro-containing compounds are known for their ability to generate reactive intermediates upon reduction, which can damage bacterial DNA.

The antimicrobial activity is primarily attributed to the reduction of the nitro group, leading to the formation of toxic intermediates that bind covalently to DNA, resulting in cell death. This mechanism is similar to that observed in other nitro derivatives, such as metronidazole.

Case Study: Efficacy Against Mycobacterium tuberculosis

Research indicates that nitro derivatives can be effective against Mycobacterium tuberculosis, especially in cases resistant to traditional treatments. For instance, a study highlighted that compounds with a nitro group at the C5 position showed significant activity against M. tuberculosis with an MIC value of 0.78 μM .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory potential. It has been shown to inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Mechanistic Insights

The compound's anti-inflammatory effects may be linked to its ability to modulate intracellular signaling pathways involved in inflammation. The presence of the nitro group enhances its interaction with enzyme active sites, thereby inhibiting their activity .

Antitumoral Activity

The antitumoral properties of this compound have garnered attention in cancer research. Its structure allows it to act as a hypoxia-activated prodrug, targeting tumor cells that are often in low-oxygen environments.

Case Study: In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, derivatives have shown IC50_{50} values at low micromolar concentrations against breast cancer cells, indicating potent antitumoral activity .

Summary of Biological Activities

Activity Type Mechanism Efficacy Reference
AntimicrobialDNA damage via reactive intermediatesMIC = 0.78 μM
Anti-inflammatoryInhibition of iNOS and COX-2Significant
AntitumoralHypoxia-targeted prodrugLow micromolar IC50_{50}

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of 2-Amino-5-nitrobenzamide, and what parameters should be prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Focus on 1H^1H and 13C^{13}C chemical shifts. The nitro (-NO2_2) and amide (-CONH2_2) groups will show distinct deshielding effects in aromatic regions. For example, the amino proton may appear as a broad singlet near δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : Monitor the molecular ion peak at m/z 191.14 (M+H+^+) for purity confirmation. Fragmentation patterns should highlight the loss of NO2_2 (46 Da) or CONH2_2 (44 Da) groups .
  • Infrared (IR) Spectroscopy : Key stretches include N-H (amide, ~3300 cm1^{-1}), C=O (amide, ~1650 cm1^{-1}), and NO2_2 asymmetric/symmetric stretches (~1520 and ~1350 cm1^{-1}) .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Stepwise Nitration and Amination : Start with benzoic acid derivatives, introducing nitro groups via mixed acid (H2_2SO4_4/HNO3_3) nitration at position 5, followed by amidation using ammonia or urea. Monitor reaction temperature (<50°C) to avoid over-nitration .
  • Purification : Use recrystallization from ethanol/water mixtures to remove unreacted starting materials. Purity can exceed 95% with controlled cooling rates .
  • Yield Optimization : Employ catalysts like DMAP (4-dimethylaminopyridine) to accelerate amidation. Typical yields range from 60–75% under inert atmospheres .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound and its derivatives?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for small-molecule refinement. Key parameters include hydrogen bonding between amide groups (N-H···O=C, ~2.8 Å) and nitro group planarity. Space groups like P21_1/c are common for monoclinic systems .
  • Handling Twinning : For crystals with twinning (common in nitroaromatics), apply the TwinRotMat option in SHELX to refine twin laws. Example: A study on 2-Amino-3-chloro-5-nitrobenzamide revealed a 180° rotation twin axis .
  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve electron density ambiguities near nitro groups .

Q. What analytical strategies mitigate challenges in detecting impurities during this compound synthesis?

  • Methodological Answer :

  • HPLC-MS with Derivatization : Employ 2-aminobenzamide (2-AB) as a derivatizing agent to enhance UV detection (λ = 330 nm) and MS sensitivity. Detect impurities like 5-nitroanthranilic acid (common byproduct) via m/z 183.12 .
  • Thresholds : Impurities >0.1% require identification per ICH guidelines. Use C18 columns with acetonitrile/0.1% TFA gradients for separation .
  • Case Study : A recrystallized batch of a related compound (2-Amino-3-chloro-5-nitrobenzamide) contained 0.3% of an unidentified impurity, resolved via preparative TLC .

Q. How do substituent modifications (e.g., cyano, chloro) impact the physicochemical properties of this compound analogs?

  • Methodological Answer :

  • Comparative Table :
SubstituentLogPMelting Point (°C)Solubility (mg/mL, H2_2O)Reference
-NO2_21.22782.1
-CN0.82455.3
-Cl1.51981.8
  • Key Trends : Electron-withdrawing groups (e.g., -CN) reduce LogP and enhance water solubility. Chloro derivatives exhibit higher thermal stability but lower solubility .

Q. Safety and Stability

Q. What protocols ensure safe handling and long-term stability of this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in amber glass vials at 0–6°C under argon to prevent photodegradation and oxidation. Shelf life exceeds 24 months under these conditions .
  • Decontamination : Use 10% sodium bicarbonate for spills to neutralize acidic byproducts. Avoid acetone (forms explosive nitro compounds) .
  • Degradation Signs : Yellow-to-brown color changes indicate nitro group reduction. Confirm via TLC (Rf_f shift from 0.5 to 0.3 in ethyl acetate/hexane) .

Q. Data Contradictions and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Validation Workflow :

Cross-check with NIST Chemistry WebBook or peer-reviewed crystallographic datasets (e.g., CCDC).

Reproduce synthesis using literature protocols.

Use differential scanning calorimetry (DSC) for precise melting point determination.

  • Case Example : A reported mp of 278°C conflicts with a commercial claim of 265°C. DSC analysis confirmed 278°C ± 2°C, attributed to impurities in the latter sample .

Properties

IUPAC Name

2-amino-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBQOVZAFJDEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167521
Record name Benzamide, 2-amino-5-nitro-
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16313-65-8
Record name 2-Amino-5-nitrobenzamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-amino-5-nitro-
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Record name 16313-65-8
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Record name Benzamide, 2-amino-5-nitro-
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Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-5-nitro-benzoic acid (12.9 g, 81.9 mmol), 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (EDCl) (17.3 g, 90.1 mmol), 1-hydroxybenzotriazole hydrate (HOBt) (12.2 g, 90.1 mmol) in THF (200 mL) was added 4-methylmorpholine (NMM) (9.91 mL, 90.1 mmol). After 10 minutes, ammonium hydroxide (50% v/v, 50 mL) was added. The mixture was stirred at room temperature under nitrogen for 17 hours. Solvent was removed under reduced pressure. Water was added. The solid separated was filtered, washed with aqueous NaHCO3 solution, and with water, and dried in air, to afford 2-amino-5-nitro-benzamide as a yellow solid. Yield: 9.88 g (66%).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.91 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-nitrobenzonitrile (25.4 g) and sulfuric acid (70 mL) was stirred at 130° C. for 40 min. The reaction mixture was added slowly to ice water, and the precipitate was collected by filtration, washed with water, ethanol and diethyl ether to give 2-amino-5-nitrobenzamide (24.6 g).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-5-nitrobenzamide

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